N-Benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
N-Benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative characterized by a benzyl group at the N1 position and a 3,5-dimethylphenylsulfamoyl substituent at the C6 position. Synthetically, such compounds are typically prepared via Gould-Jacobs cyclization followed by coupling reactions with amines or sulfonamides, as exemplified in related derivatives .
Properties
Molecular Formula |
C25H23N3O4S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-16-10-17(2)12-19(11-16)28-33(31,32)20-8-9-23-21(13-20)24(29)22(15-26-23)25(30)27-14-18-6-4-3-5-7-18/h3-13,15,28H,14H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
XIMWGPAWODMLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
N-Benzyl-6-[(3,5-dimethylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline derivatives class. This compound exhibits significant biological activity, primarily due to its unique structural features, which include a benzyl group, a sulfamoyl group, and a carboxamide functional group. The following sections detail its biological activities, potential therapeutic applications, and relevant research findings.
Biological Activities
This compound demonstrates various biological activities that are characteristic of quinoline derivatives. These activities include:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal effects.
- Anticancer Potential : The compound's structural features may contribute to its anticancer properties. Research indicates that similar quinoline derivatives have shown efficacy against various cancer cell lines.
- Enzyme Inhibition : The presence of the sulfamoyl group suggests potential for enzyme inhibition, which is a common mechanism for many therapeutic agents.
In Vitro Studies
A study investigating the antimicrobial activity of several quinoline derivatives found that compounds similar to this compound exhibited significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
A notable study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines such as HT29 (human colon cancer) and DU145 (prostate cancer). The MTT assay results indicated that these compounds significantly reduced cell viability, suggesting potential for further development in cancer therapy .
Enzyme Inhibition Studies
Research has also highlighted the inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine synthesis. Compounds with similar structures were found to inhibit DHODH effectively, indicating that this compound may possess similar capabilities .
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxoquinoline Derivatives | Similar quinoline core | Antimicrobial and anticancer properties |
| Sulfanilamide | Contains sulfamoyl group | Antibacterial activity |
| N-(5-hydroxy-2,4-di-tert-butylphenyl)-4-oxoquinoline | Hydroxy-substituted quinoline | Potential anticancer effects |
Comparison with Similar Compounds
Key Observations :
- N1 Substituents : The benzyl group in the target compound contrasts with alkyl (e.g., pentyl in ALICB179) or bulky adamantyl groups. Bulky N1 substituents (e.g., pentyl) enhance CB2 receptor binding, as seen in ALICB179 .
- In ALICB179, the absence of a C6 substituent highlights the scaffold’s flexibility for functionalization.
- Carboxamide Side Chain : Adamantyl groups (e.g., ALICB179) confer high CB2 selectivity, while cycloheptyl (SF01) or dichlorobenzyl (GHQ168 analog) groups may shift activity toward other targets .
Pharmacological Activity and Receptor Selectivity
CB2 receptor agonism is a hallmark of several 4-oxo-1,4-dihydroquinoline-3-carboxamides. ALICB179 demonstrates nanomolar affinity for CB2 (Ki = 3.8 nM) with >1000-fold selectivity over CB1, attributed to its adamantyl side chain . In contrast, the target compound’s sulfamoyl group may introduce steric or electronic effects that modulate receptor engagement, though direct CB2 data are unavailable. Thioxo analogs (e.g., Compound 47) exhibit reduced potency, underscoring the critical role of the 4-oxo group in receptor binding .
Metabolic and Bioavailability Considerations
The sulfamoyl group may enhance solubility compared to lipophilic adamantyl or pentyl substituents, though this requires empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
